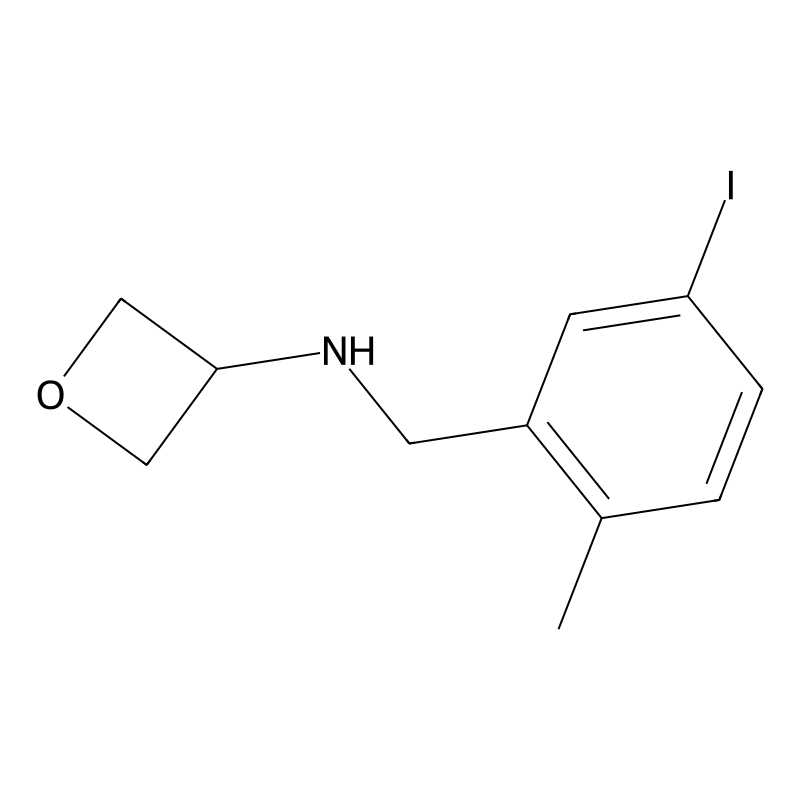

N-(5-iodo-2-methylbenzyl)oxetan-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-iodo-2-methylbenzyl)oxetan-3-amine is a chemical compound characterized by its unique structure, which includes an oxetane ring and an iodinated benzylamine moiety. The presence of iodine at the 5-position of the benzyl ring enhances the compound's reactivity and potential biological activity. This compound can be represented by the molecular formula and has garnered interest in medicinal chemistry due to its potential applications in drug development and synthetic organic chemistry.

N-(5-iodo-2-methylbenzyl)oxetan-3-amine can undergo various chemical transformations, including:

- Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

- Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines.

- Substitution: The iodinated benzylamine moiety is capable of undergoing nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles, such as sodium azide in dimethylformamide, yielding azide derivatives.

The biological activity of N-(5-iodo-2-methylbenzyl)oxetan-3-amine is primarily linked to its structural components. The iodinated benzylamine portion may facilitate interactions with specific biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures exhibit potential as enzyme inhibitors and receptor modulators, indicating that N-(5-iodo-2-methylbenzyl)oxetan-3-amine could have significant pharmacological properties .

The synthesis of N-(5-iodo-2-methylbenzyl)oxetan-3-amine typically involves several key steps:

- Starting Materials: The synthesis begins with 5-iodo-2-methylbenzylamine and oxetan-3-one.

- Formation of the Oxetane Ring: Intramolecular cyclization reactions are employed to form the oxetane ring.

- Coupling Reaction: The final step involves coupling the oxetane ring with the iodinated benzylamine using a suitable coupling reagent, often a palladium catalyst, to ensure efficient bond formation .

Industrial production methods may incorporate continuous flow reactors and advanced purification techniques like chromatography to optimize yield and purity.

N-(5-iodo-2-methylbenzyl)oxetan-3-amine has several applications in scientific research:

- Medicinal Chemistry: Its unique structure positions it as a candidate for drug development, particularly for designing enzyme inhibitors and receptor modulators.

- Synthetic Organic Chemistry: It serves as a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biological Studies: The compound can be utilized in studies investigating the interactions of iodinated compounds with biological systems .

Mechanistic studies indicate that N-(5-iodo-2-methylbenzyl)oxetan-3-amine may interact with specific molecular targets through its reactive intermediates formed during ring-opening reactions. These intermediates can influence enzyme activity or receptor binding, potentially leading to various biological outcomes .

Several compounds share structural similarities with N-(5-iodo-2-methylbenzyl)oxetan-3-amine. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-methylbenzyl)oxetan-3-amine | Lacks iodine | Different reactivity and biological activity |

| N-(5-bromo-2-methylbenzyl)oxetan-3-amine | Contains bromine instead of iodine | Altered chemical properties due to halogen substitution |

| N-(5-chloro-2-methylbenzyl)oxetan-3-amine | Contains chlorine instead of iodine | Variations in reactivity compared to iodine |

| N-(5-fluoro-2-methylbenzyl)oxetan-3-amine | Contains fluorine instead of iodine | Distinct chemical behavior due to smaller atomic size |

N-(5-iodo-2-methylbenzyl)oxetan-3-amine stands out due to the presence of iodine, which enhances reactivity and potential biological activity compared to its halogen-substituted analogs. This unique feature makes it a versatile scaffold for developing new compounds with diverse applications.

Strain-Release-Driven Cyclization Strategies

Recent advances in strain-release-driven cyclization have enabled efficient oxetane ring formation. A 2024 study demonstrated a two-step method for constructing oxetane-amide bioisosteres using readily available α-iodoamides and oxetane precursors. The process involves:

- Iodide displacement: Reacting α-iodoamides with oxetan-3-amine under basic conditions to form a strained intermediate.

- Ring expansion: Strain release drives cyclization, yielding the oxetane-benzylamine conjugate with high regioselectivity.

Key advantages include modularity and scalability, with yields exceeding 80% for analogous structures. For N-(5-iodo-2-methylbenzyl)oxetan-3-amine, this approach could leverage the iodine atom’s leaving-group potential to facilitate cyclization.

Intramolecular Etherification Approaches for Oxetane Ring Formation

Intramolecular etherification remains a cornerstone of oxetane synthesis. The Williamson ether reaction, employing alkoxide intermediates, is widely used but requires precise optimization. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 0°C cyclized bromo-alcohol precursors to oxetanes in 73% yield. Applied to N-(5-iodo-2-methylbenzyl)oxetan-3-amine, this method would involve:

- Bromo-alcohol precursor synthesis: Introducing a bromine leaving group at the benzylic position.

- Cyclization: Base-mediated intramolecular nucleophilic attack to form the oxetane ring.

Substrate sensitivity is a limitation; electron-donating groups on the aryl ring improve yields by stabilizing transition states. For iodinated derivatives, steric hindrance from the methyl and iodine substituents may necessitate longer reaction times or elevated temperatures.

Optimization of Williamson Etherification in Benzyl-Oxetane Coupling

The Williamson reaction’s efficiency hinges on leaving-group selection, base strength, and solvent polarity. Comparative studies reveal:

| Leaving Group | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bromide | NaH | DMF | 73 | |

| Iodide | KOtBu | THF | 58 | |

| Tosylate | DBU | DCM | 65 |

Bromide derivatives paired with NaH in DMF achieve superior yields due to faster reaction kinetics. For N-(5-iodo-2-methylbenzyl)oxetan-3-amine, substituting the iodine atom with bromide prior to cyclization could enhance efficiency, though reintroducing iodine post-cyclization may require additional steps.

Stereochemical Control in Oxetane-Benzylamine Conjugate Synthesis

Stereochemical integrity is critical for bioactivity. Oxetanes with 3,3-disubstitution exhibit configurational stability, as demonstrated by plasma stability assays showing no racemization after 5 hours. Strategies for enantioselective synthesis include:

- Chiral auxiliaries: Temporarily introducing chiral ligands during cyclization to dictate absolute configuration.

- Spirocyclic templates: Leveraging rigid spirooxetanes to enforce stereochemical outcomes, as seen in analogues with >99% enantiomeric excess.

For the target molecule, incorporating a methyl group at the oxetane’s 4-position enhances metabolic stability by reducing lipophilicity (average ΔlogD = -0.81 vs. gem-dimethyl analogues).